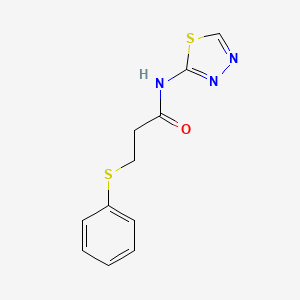
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of a thiadiazole derivative with a phenylsulfanyl group. One common method is the one-pot three-component reaction involving an amine, an aldehyde, and mercaptoacetic acid. This reaction is often carried out on montmorillonite KSF clay as a solid acidic catalyst, which facilitates the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce various reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with molecular targets and pathways. For instance, its anti-tubercular activity is believed to be due to its affinity for the active site of Shikimate kinase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound fits well into the enzyme’s cavity, inhibiting its function and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: This compound has shown significant anti-tubercular activity and shares structural similarities with 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide.
2-amino-5-mercapto-1,3,4-thiadiazole:
Uniqueness
This compound stands out due to its specific combination of a phenylsulfanyl group and a thiadiazole ring, which imparts unique chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo diverse chemical reactions make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11N3OS2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-phenylsulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c15-10(13-11-14-12-8-17-11)6-7-16-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) |
InChI Key |
OLYBUZPSSIQXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















